molecular formula C11H15NS B12677076 5-Methyl-2-(4-methylphenyl)thiazolidine CAS No. 116113-03-2

5-Methyl-2-(4-methylphenyl)thiazolidine

Cat. No.: B12677076
CAS No.: 116113-03-2
M. Wt: 193.31 g/mol
InChI Key: MNOWSQVEFSDPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-methylphenyl)thiazolidine is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)thiazolidine typically involves the reaction of 4-methylbenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, selectivity, and purity. These methods are designed to be more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-(4-methylphenyl)thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit tankyrase enzymes, which play a role in cellular processes such as DNA repair and Wnt signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4-methylphenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups enhance its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

CAS No.

116113-03-2

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C11H15NS/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9,11-12H,7H2,1-2H3

InChI Key

MNOWSQVEFSDPEU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.